4-Cyano-2-(methylthio)benzoic acid

Acid Dissociation Constant Electronic Effects Solubility

4-Cyano-2-(methylthio)benzoic acid (CAS 1426338-28-4) is a benzoic acid derivative featuring electron-withdrawing cyano and electron-donating methylthio substituents at the 4- and 2-positions, respectively. This ortho-disubstituted scaffold provides a unique electronic and steric environment, making it a versatile intermediate for constructing heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B13664427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-(methylthio)benzoic acid
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)C#N)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyWKRHTRDHUNNLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-(methylthio)benzoic Acid: A Dual-Function Aromatic Building Block for Medicinal Chemistry and Advanced Materials Procurement


4-Cyano-2-(methylthio)benzoic acid (CAS 1426338-28-4) is a benzoic acid derivative featuring electron-withdrawing cyano and electron-donating methylthio substituents at the 4- and 2-positions, respectively . This ortho-disubstituted scaffold provides a unique electronic and steric environment, making it a versatile intermediate for constructing heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials [1]. The compound is characterized by a molecular weight of 193.22 g/mol and a topological polar surface area (TPSA) of 86.4 Ų, indicating moderate polarity suitable for both organic synthesis and potential biological applications [2].

Why 4-Cyano-2-(methylthio)benzoic Acid Cannot Be Replaced by Other Ortho-Substituted Benzoic Acids in Synthetic Routes


The combination and precise positioning of the cyano and methylthio groups on the benzoic acid core are critical for achieving desired reactivity profiles and material properties . The 4-cyano group is a strong electron-withdrawing group, while the 2-methylthio group is a moderate electron-donating group that also possesses unique steric bulk and potential for further oxidation to a sulfoxide or sulfone [1]. This specific arrangement influences the compound's acid strength (pKa), lipophilicity, and ability to participate in regioselective transformations, such as nucleophilic aromatic substitution and cross-coupling reactions [1][2]. Generic substitution with analogs lacking either group or with different substitution patterns (e.g., 4-cyano-2-methoxybenzoic acid or 2-methylthio-4-nitrobenzoic acid) will result in significantly altered electronic properties, solubility, and reactivity, potentially leading to synthetic failure or suboptimal performance in downstream applications.

Quantitative Differentiation of 4-Cyano-2-(methylthio)benzoic Acid: A Procurement-Focused Evidence Review


Acid Strength (pKa) Comparison with Oxygen Analog (Class-Level Inference)

Based on established trends for para-substituted benzoic acids, the methylthio group imparts a stronger acid-strengthening effect than the methoxy group due to the sulfur atom's greater polarizability and reduced mesomeric electron donation [1]. While direct experimental pKa data for 4-cyano-2-(methylthio)benzoic acid is unavailable, class-level inference from para-analogs suggests its pKa is lower than that of 4-cyano-2-(methoxy)benzoic acid [1]. This difference in acidity can influence solubility profiles and reactivity in base-catalyzed reactions, offering a tangible advantage in specific synthetic sequences.

Acid Dissociation Constant Electronic Effects Solubility Reactivity

Lipophilicity (LogP) Differentiation from Cyano-Deficient Analogs

The presence of the sulfur atom in the methylthio group increases the compound's lipophilicity compared to analogs lacking sulfur or containing a cyano group alone. The computed XLogP3 value for 4-cyano-2-(methylthio)benzoic acid is 1.7 [1], which is higher than that of 4-cyanobenzoic acid (XLogP3 = 1.56) [2] and significantly higher than 2-(methylthio)benzoic acid without the cyano group (XLogP3 = 2.1, but the cyano group reduces lipophilicity) [3]. This balanced lipophilicity, driven by the synergistic effect of both substituents, is crucial for optimizing pharmacokinetic properties in drug discovery campaigns.

LogP Lipophilicity Membrane Permeability ADME

Synthetic Versatility via Oxidizable Methylthio Handle (Class-Level Inference)

The methylthio group serves as a versatile synthetic handle that can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling late-stage diversification of molecular scaffolds [1]. This feature is absent in oxygen analogs (e.g., 4-cyano-2-methoxybenzoic acid) where the ether is typically inert under similar conditions. Furthermore, the methylthio group can participate in nucleophilic aromatic substitution reactions or act as a directing group in C-H activation chemistry [2]. While specific reaction yields for 4-cyano-2-(methylthio)benzoic acid are not available, this class-level functional group reactivity provides a clear synthetic advantage over non-sulfur-containing analogs, justifying its selection in complex molecule synthesis.

Synthetic Handle Oxidation Sulfoxide Sulfone Cross-Coupling

Commercial Availability and Purity Specifications for Procurement

4-Cyano-2-(methylthio)benzoic acid is commercially available from multiple vendors with specified purity levels, enabling reliable procurement for research and development [1]. The compound is offered in quantities ranging from 100 mg to 25 g, with a minimum purity of ≥95% . Pricing data indicates a cost of approximately €673.20 for 1 g from abcr [1], providing a benchmark for budget planning. While comparable analogs may also be available, the specific combination of substituents in this compound is less common, making its commercial availability a critical factor for projects requiring this exact scaffold.

Purity Pricing Supply Chain Quality Control

Target Applications for 4-Cyano-2-(methylthio)benzoic Acid in Drug Discovery and Materials Science


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS-Penetrant Candidates

The balanced lipophilicity (XLogP3 = 1.7) and the presence of a cyano group, a common bioisostere for halogens or carbonyls, make 4-cyano-2-(methylthio)benzoic acid a valuable intermediate for constructing kinase inhibitors and central nervous system (CNS) drug candidates [1]. The methylthio group can be further functionalized to optimize target binding or pharmacokinetic properties [2].

Agrochemical Intermediates: Building Blocks for Herbicides and Fungicides

Alkylthio-substituted benzoic acids are recognized intermediates in the synthesis of herbicidally active compounds [1]. The cyano and methylthio groups of 4-cyano-2-(methylthio)benzoic acid provide a scaffold amenable to further elaboration into agrochemical agents targeting specific plant enzymes or fungal pathways [2].

Materials Science: Precursor for Organic Semiconductors and Metal-Organic Frameworks (MOFs)

The electron-donating methylthio group and electron-withdrawing cyano group create a push-pull electronic system that can be exploited in the design of organic semiconductors and conductive materials [1]. The carboxylic acid functionality serves as an anchoring group for incorporation into metal-organic frameworks (MOFs), enabling applications in gas storage, catalysis, and sensing [1].

Technical Documentation Hub

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